

DL-Aspartic acid-13C4 chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Aspartic acid-13C*

Cat. No.: *B160285*

[Get Quote](#)

An In-depth Technical Guide to **DL-Aspartic acid-13C4**: Chemical Properties, Structure, and Applications

Introduction

DL-Aspartic acid-13C4 is a stable isotope-labeled form of the non-essential amino acid, aspartic acid. In this isotopologue, all four carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool in metabolic research, proteomics, and clinical mass spectrometry, where it serves as a tracer or an internal standard for the precise quantification of its unlabeled counterpart.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, structure, and its application in key experimental protocols for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

DL-Aspartic acid-13C4 is a racemic mixture, containing equal amounts of D-Aspartic acid-13C4 and L-Aspartic acid-13C4. The stable isotope labeling does not alter its chemical reactivity but provides a distinct mass shift, which is fundamental to its use in mass spectrometry-based analysis.

Quantitative Data Summary

The key chemical and physical properties of **DL-Aspartic acid-13C4** are summarized in the table below.

Property	Value	References
IUPAC Name	2-amino(1,2,3,4- ¹³ C ₄)butanedioic acid	[4]
Synonyms	Aminosuccinic acid- ¹³ C ₄ , Asparagic acid- ¹³ C ₄	[5] [6]
Molecular Formula	[¹³ C]4H ₇ NO ₄	[1] [4] [7]
Molecular Weight	137.07 g/mol	[4] [5] [7]
Labeled CAS Number	55443-54-4	[1] [5] [7]
Unlabeled CAS Number	617-45-8 (DL-form)	[6]
Appearance	White to off-white solid	[1] [8]
Melting Point	>300 °C (decomposes)	[8]
Isotopic Purity	≥98 atom % ¹³ C	[5]
Solubility	Slightly soluble in aqueous base	[8]
SMILES	--INVALID-LINK--O)N)-- INVALID-LINK--O	[4]
InChI Key	CKLJMWTZIZZHCS- JCDJMFQYSA-N	[4]

Chemical Structure

Aspartic acid is an α -amino acid with an acidic side chain.[\[6\]](#) The structure consists of a central carbon atom (alpha-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain (-CH₂COOH). In **DL-Aspartic acid-13C4**, all four carbon atoms—the alpha-carbon, the two carboxyl carbons, and the beta-carbon in the side chain—are ¹³C isotopes. The "DL-" prefix indicates that the compound is a racemic mixture of the two stereoisomers, D-aspartate and L-aspartate, which are non-superimposable mirror images of each other.

Applications in Research

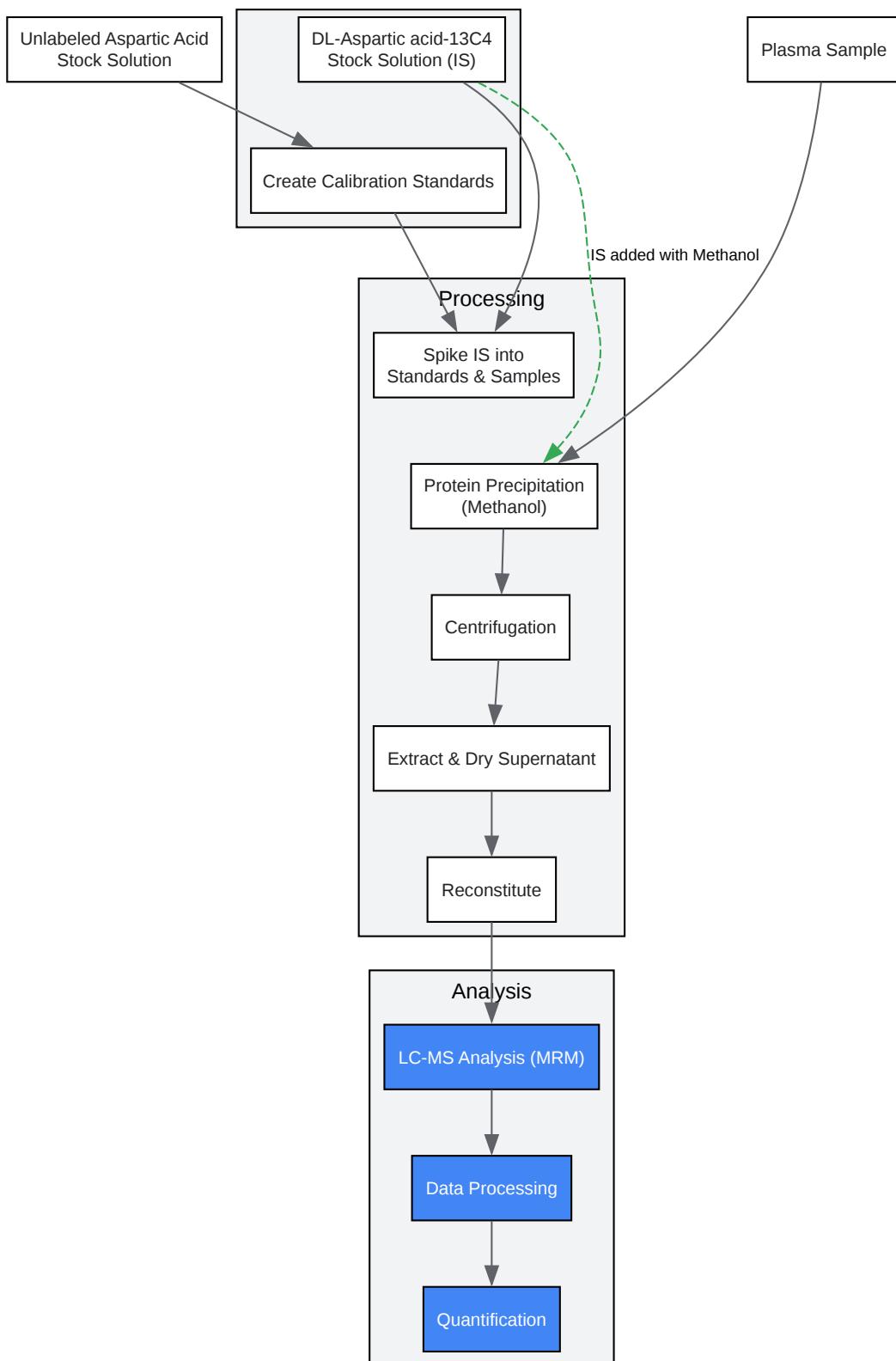
The primary utility of **DL-Aspartic acid-13C4** stems from its identity as a stable isotope-labeled standard.

- Metabolic Flux Analysis (MFA): Researchers use it to trace the metabolic fate of aspartate through various biochemical pathways, such as the Citric Acid Cycle.^[9] By tracking the incorporation of ¹³C into downstream metabolites, scientists can quantify the activity of these pathways.
- Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled amino acids are used to create a "heavy" proteome that serves as an internal standard for quantifying protein expression changes across different cell populations.^{[1][2]}
- Clinical Diagnostics: It is used as an internal standard in mass spectrometry-based assays for the accurate quantification of aspartic acid levels in biological samples, which is crucial for diagnosing certain metabolic disorders.^{[3][7]}

Experimental Protocols

A common application of **DL-Aspartic acid-13C4** is as an internal standard for the quantification of endogenous aspartic acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol: Quantification of Aspartic Acid in Plasma via LC-MS


Objective: To accurately measure the concentration of aspartic acid in plasma samples.

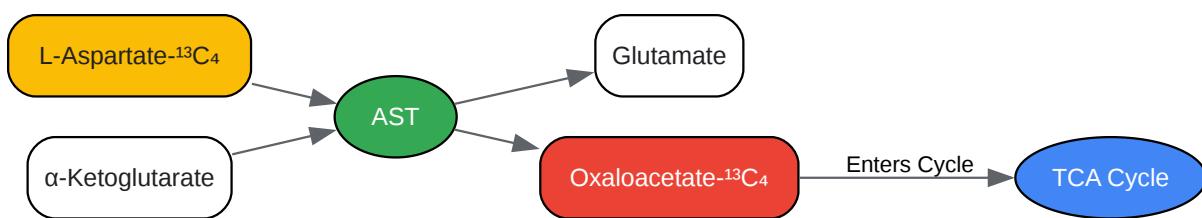
Methodology:

- Preparation of Stock Solutions:
 - Prepare a 1 mg/mL stock solution of unlabeled DL-Aspartic acid (analytical standard) in 0.1 M HCl.

- Prepare a 1 mg/mL stock solution of **DL-Aspartic acid-13C4** (internal standard) in 0.1 M HCl.
- Preparation of Calibration Curve:
 - Perform serial dilutions of the unlabeled stock solution to create a set of calibration standards with concentrations ranging from physiological low to high levels (e.g., 1 µM to 500 µM).
 - Spike each calibration standard with a fixed concentration of the **DL-Aspartic acid-13C4** internal standard solution.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a 3:1 volume of ice-cold methanol (containing the fixed concentration of the internal standard) to the plasma sample.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
- LC-MS Analysis:
 - Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., HILIC or reversed-phase).
 - Analyze using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Transition for unlabeled Aspartic Acid: Monitor the specific mass transition from the parent ion to a daughter ion.

- Transition for **DL-Aspartic acid-13C4**: Monitor the corresponding mass transition, which will be shifted by +4 Da (M+4).
- Data Analysis:
 - Calculate the peak area ratio of the analyte (unlabeled) to the internal standard (¹³C₄-labeled) for each calibration standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standard.
 - Determine the concentration of aspartic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

[Click to download full resolution via product page](#)

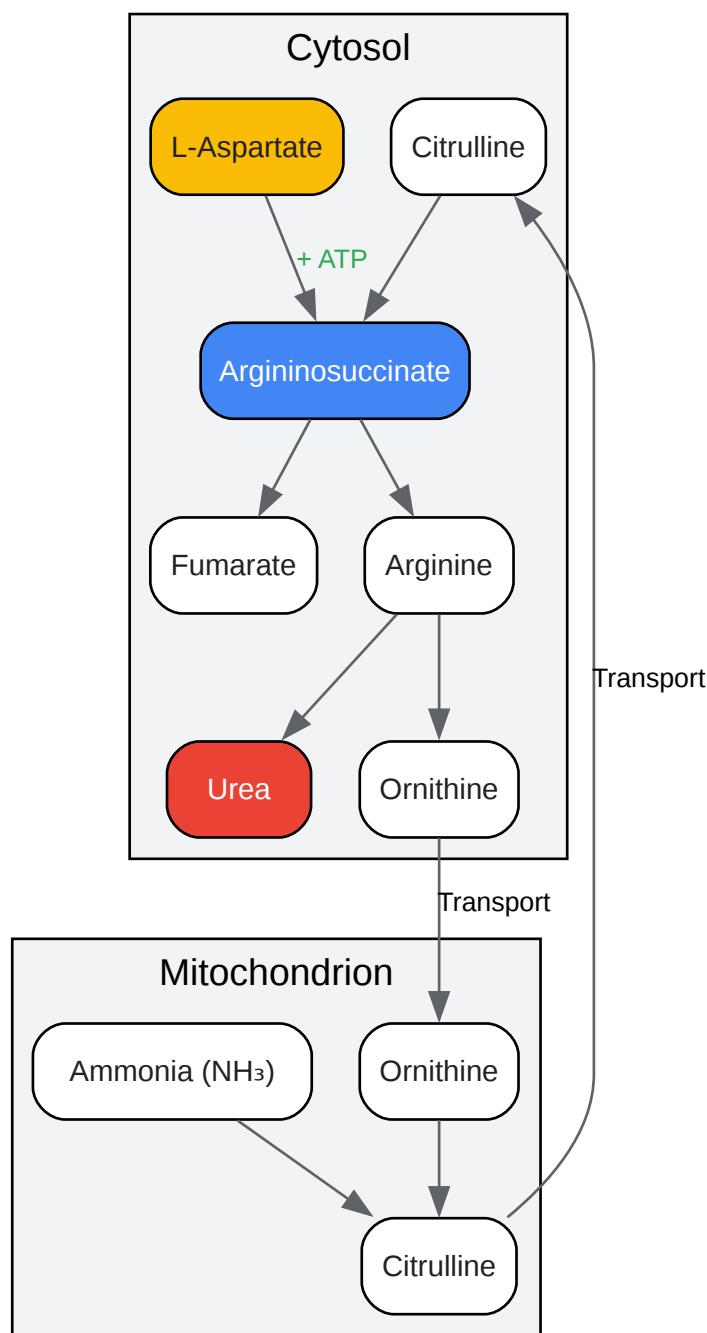

Workflow for LC-MS quantification using a labeled internal standard.

Involvement in Metabolic and Signaling Pathways

Aspartic acid is a central node in metabolism, linking carbohydrate and protein metabolism. **DL-Aspartic acid-¹³C₄** can be used to trace these connections.

Citric Acid (TCA) Cycle

L-Aspartate is readily interconverted with the TCA cycle intermediate, oxaloacetate, via transamination reactions catalyzed by aspartate aminotransferase (AST).^{[9][10]} This reaction provides a direct link between amino acid metabolism and cellular energy production.



[Click to download full resolution via product page](#)

Entry of L-Aspartate into the Citric Acid (TCA) Cycle.

Urea Cycle

In the urea cycle, which detoxifies ammonia in the liver, L-aspartate provides the second nitrogen atom for the formation of urea.^[9] It condenses with citrulline to form argininosuccinate in a reaction catalyzed by argininosuccinate synthetase.

[Click to download full resolution via product page](#)**Role of L-Aspartate in the Urea Cycle.**

Neurotransmission

Both L-aspartate and D-aspartate can act as excitatory neurotransmitters in the central nervous system by stimulating NMDA (N-methyl-D-aspartate) receptors.^{[6][9]} D-aspartate, in particular,

has been shown to be involved in signaling pathways that regulate hormone production and spermatogenesis.[\[11\]](#) The use of labeled aspartate can help elucidate the dynamics of neurotransmitter synthesis, release, and metabolism in neurological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Aspartic acid ($\text{^{14}C}$ ¹⁵N, 99%) - Cambridge Isotope Laboratories, CLM-1801-H-0.1MG [isotope.com]
- 4. L-Aspartic acid-13C4 | C4H7NO4 | CID 155889837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Aspartic acid-13C4 98 atom % 13C, 95% (CP) | 55443-54-4 [sigmaaldrich.com]
- 6. Aspartic acid - Wikipedia [en.wikipedia.org]
- 7. L-Aspartic acid ($\text{^{14}C}$ ¹⁵N, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. L-aspartic acid-13c4,15n CAS#: 202468-27-7 [amp.chemicalbook.com]
- 9. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [DL-Aspartic acid-13C4 chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160285#dl-aspartic-acid-13c4-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com